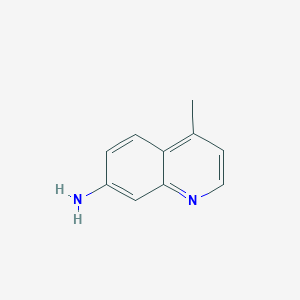

4-メチルキノリン-7-アミン

概要

説明

Synthesis Analysis

4-Methylquinolin-7-amine and its derivatives can be synthesized through various methods. One common approach involves the reaction of 4-chloro-7-substituted-quinolines with corresponding mono/dialkyl amines. This method has been utilized to synthesize a series of 4-aminoquinoline derivatives, indicating a flexible approach to modifying the quinoline scaffold for different applications (Zhang et al., 2007). Additionally, Cu-catalyzed aerobic oxidative cyclizations of N-hydroxyaminoallenes with amines have been employed to synthesize α-O-, S-, and N-substituted 4-methylquinoline derivatives, showcasing another versatile method for the synthesis of these compounds (Sharma & Liu, 2015).

Molecular Structure Analysis

The molecular structure of 4-Methylquinolin-7-amine derivatives has been characterized using various spectroscopic techniques, including NMR and mass spectral analysis. These analyses confirm the structural integrity and the substitution pattern on the quinoline ring, which is crucial for the compound's biological activities and chemical properties.

Chemical Reactions and Properties

4-Methylquinolin-7-amine undergoes various chemical reactions, highlighting its reactivity and utility in organic synthesis. For example, the compound can participate in Cu-catalyzed direct amidation reactions with amines, an efficient method for synthesizing aromatic amides, which are significant in biologically active compounds (Xie et al., 2015).

科学的研究の応用

抗がん剤

一連の2-クロロN-置換アミノキノリンを合成し、非小細胞肺がん細胞株A549に対してスクリーニングした。そのうちの1つの化合物である2-クロロ-8-メチル-N-(キノリン-5-イル)キノリン-4-アミンは、阻害濃度値(IC50)が29.4μMであることが判明した .

合成有機化学

キノリンは、工業化学および合成有機化学の分野における多様な用途により、重要なヘテロ環状化合物となっている .

創薬

キノリンは創薬におけるリードにとって重要な足場であり、医薬品化学の分野で重要な役割を果たしている .

生物学的および薬理学的活性

潜在的な生物学的および薬理学的活性を持つ、さまざまな選択されたキノリンおよび誘導体が提示されている .

生物活性化合物の合成

キノリンは、さまざまな生物活性化合物の重要な構造モチーフである。キノリンの価値は、その基盤となる多様な治療プロファイルを備えた生物学的に重要な分子によるものである .

Safety and Hazards

The safety data sheet for 4-Methylquinolin-7-amine suggests that if inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult . If the chemical comes into contact with the skin, contaminated clothing should be removed immediately, and the skin should be washed off with soap and plenty of water .

将来の方向性

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in medicinal chemistry and are vital scaffolds for leads in drug discovery . Therefore, the development of novel cytotoxic drugs using quinoline scaffold with potent activity and selectivity remains an interesting field of research .

作用機序

Target of Action

4-Methylquinolin-7-amine, like other quinoline derivatives, has been found to have significant biological activity . The primary targets of this compound are proteins in the PI3K/AKT/mTOR pathway . This pathway plays a crucial role in multiple cancers by regulating apoptosis and cell proliferation .

Mode of Action

The interaction of 4-Methylquinolin-7-amine with its targets results in changes in the PI3K/AKT/mTOR pathway . The compound binds to these proteins, potentially altering their function and disrupting the pathway

Biochemical Pathways

The PI3K/AKT/mTOR pathway is the primary biochemical pathway affected by 4-Methylquinolin-7-amine . This pathway is involved in cell cycle regulation, growth, and survival . By interacting with proteins in this pathway, 4-Methylquinolin-7-amine can potentially influence these cellular processes.

Pharmacokinetics

It has been predicted that compounds of this class satisfy the adme profile , suggesting that they may have good bioavailability

Result of Action

The result of 4-Methylquinolin-7-amine’s action is the potential inhibition of cell proliferation in certain cancer cell lines . For example, one study found that a similar compound was active against a non-small cell lung cancer cell line, A549, with an inhibition concentration value of 29.4 µM .

特性

IUPAC Name |

4-methylquinolin-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c1-7-4-5-12-10-6-8(11)2-3-9(7)10/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEWHVQCJPFDWIO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CC(=CC2=NC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50333416 | |

| Record name | 4-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

114058-79-6 | |

| Record name | 4-methylquinolin-7-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50333416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

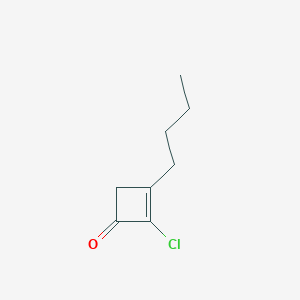

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

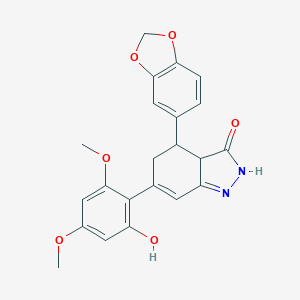

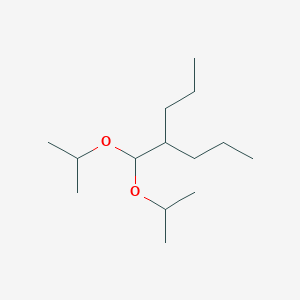

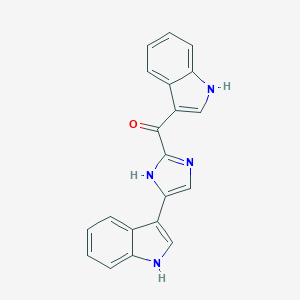

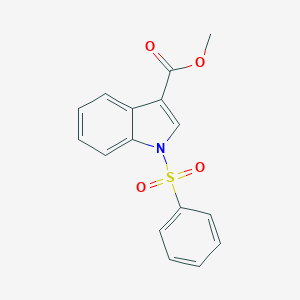

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 8-aminoimidazo[1,2-a]pyrazine-2-carboxylate](/img/structure/B53995.png)

![N-[(1-Methylbenzimidazol-2-yl)methyl]hydroxylamine](/img/structure/B54005.png)

![3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B54008.png)